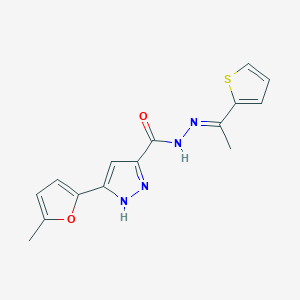
N-(2-Chloro-benzyl)-N'-thiazol-2-yl-oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide: is an organic compound that features a benzyl group substituted with chlorine, a thiazole ring, and an oxalamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 2-chlorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amines.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: This compound has shown potential as an antimicrobial agent. It inhibits the growth of certain bacteria by targeting specific enzymes involved in their metabolic pathways .
Industry: In the industrial sector, N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide involves the inhibition of key enzymes in bacterial metabolic pathways. For example, it inhibits 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme crucial for the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Comparison: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is unique due to the presence of both the thiazole ring and the oxalamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds that may lack one of these functional groups.
Eigenschaften
Molekularformel |
C12H10ClN3O2S |
|---|---|
Molekulargewicht |
295.75 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C12H10ClN3O2S/c13-9-4-2-1-3-8(9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18) |
InChI-Schlüssel |
KSLKOBTVYLJUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)


![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)


![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11994312.png)
![3-[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11994315.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994335.png)

![4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11994345.png)

